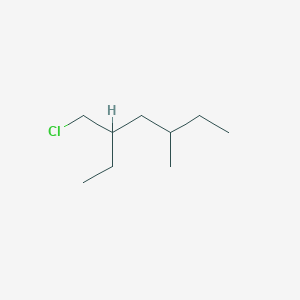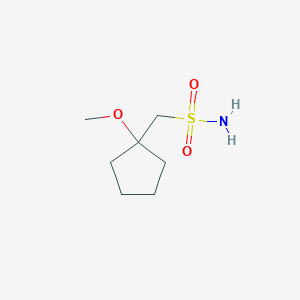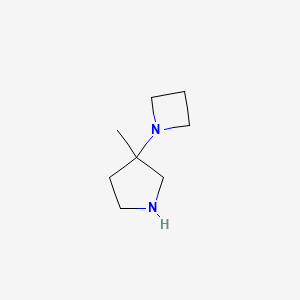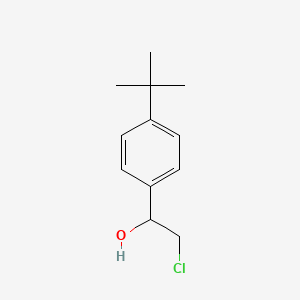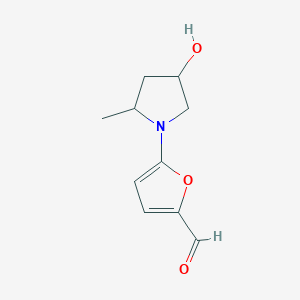
5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde is a heterocyclic compound that contains both a furan ring and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 4-hydroxy-2-methylpyrrolidine under specific conditions. One common method includes the use of methanol as a solvent and sodium methylate as a catalyst. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, cold-chain transportation is often required to maintain the stability of the compound during storage and distribution .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Various substituted furan derivatives
Aplicaciones Científicas De Investigación
5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, while the pyrrolidine ring can enhance its binding affinity to biological targets. These interactions can lead to the modulation of specific cellular pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furan-2-carbaldehyde: Contains a hydroxymethyl group instead of a hydroxy-2-methylpyrrolidinyl group.
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Contains a chlorophenoxy group instead of a hydroxy-2-methylpyrrolidinyl group.
Uniqueness
5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a hydroxy-2-methylpyrrolidinyl group and a furan ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
5-(4-hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-7-4-8(13)5-11(7)10-3-2-9(6-12)14-10/h2-3,6-8,13H,4-5H2,1H3 |
Clave InChI |
BCYDBJBPQXWRFG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1C2=CC=C(O2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


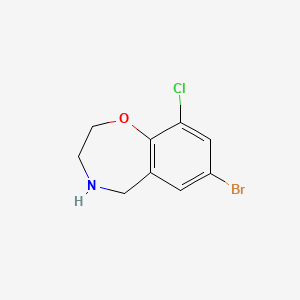
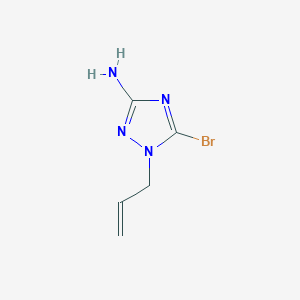
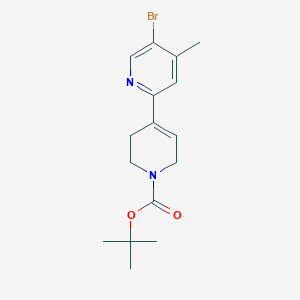
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)

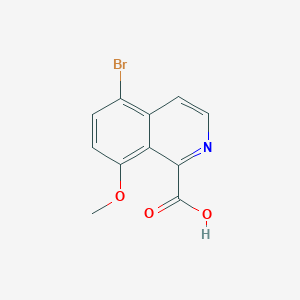
![1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13198627.png)
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
![Ethyl[(4-methylphenyl)methyl]amine hydrochloride](/img/structure/B13198639.png)
